neo-Truxilline

Description

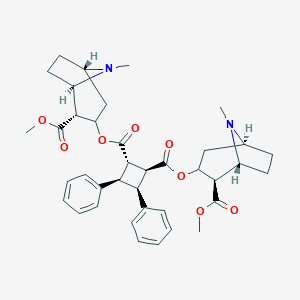

Structure

3D Structure

Properties

IUPAC Name |

bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2S,3S,4R)-3,4-diphenylcyclobutane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSWFFZJNZSEIZ-INQOXXOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113350-54-2 | |

| Record name | neo-Truxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

In-Depth Technical Guide to the Isolation of neo-Truxilline from Coca Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the methodologies for the isolation of neo-truxilline, a minor alkaloid found in the leaves of Erythroxylum novogranatense. As one of the numerous isomeric truxillines, the separation and purification of neo-truxilline from a complex alkaloidal mixture presents a significant challenge. This guide details a multi-step process encompassing initial extraction of total alkaloids from coca leaves, followed by chromatographic techniques for the preparative separation of the isomeric truxillines, and concluding with the purification of the neo-truxilline isomer. While specific quantitative yields for neo-truxilline are not extensively reported in publicly available literature, this document outlines the analytical methods that can be adapted for its quantification. Furthermore, this guide provides a foundation for the characterization of neo-truxilline through spectroscopic techniques.

Introduction

The coca plant (Erythroxylum species) is renowned for its complex mixture of tropane alkaloids, with cocaine being the most prominent. Among the lesser-known constituents are the truxillines, a group of dimeric cinnamoylcocaine isomers.[1][2] These compounds are of significant interest in forensic science for determining the geographic origin of illicit cocaine samples and hold potential for pharmacological research due to their structural relationship to cocaine.[2] Neo-truxilline is one of these isomeric truxillines, and its isolation is a prerequisite for detailed toxicological and pharmacological evaluation.

This guide consolidates information from various sources to provide a detailed workflow for researchers seeking to isolate and study neo-truxilline.

Data Presentation

Quantitative data specifically detailing the concentration of neo-truxilline in coca leaves is scarce in the available literature. However, analytical methods have been developed to quantify the isomeric truxillines as a group. The following tables summarize the types of quantitative data that are typically generated in the analysis of coca alkaloids.

Table 1: Analytical Quantification of Isomeric Truxillines

| Analytical Method | Isomers Detected | Limit of Detection (LOD) | Linearity Range | Reference |

| Capillary Gas Chromatography/Flame Ionization Detection (GC/FID) | alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo- , and epi-truxilline | 0.001 mg/mL | 0.001 to 1.00 mg/mL | [2][3] |

Table 2: General Alkaloid Content in Erythroxylum Species

| Alkaloid | Plant Species/Variety | Concentration Range (% of dry leaf weight) | Reference |

| Total Alkaloids | Erythroxylum coca | 0.1 - 0.8% | [4] |

| Cocaine | Erythroxylum coca | Varies with age and variety | [5][6] |

| cis- and trans-cinnamoylcocaine | Erythroxylum coca | Varies with age and variety | [5][6] |

Experimental Protocols

The isolation of neo-truxilline is a multi-step process that begins with the extraction of total alkaloids from the coca leaf matrix, followed by the separation of the complex mixture of truxilline isomers.

Extraction of Total Alkaloids from Coca Leaves

This protocol is adapted from established acid-base extraction methods for tropane alkaloids.

Materials:

-

Dried and finely powdered coca leaves (Erythroxylum novogranatense)

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

0.5 M Sulfuric Acid (H₂SO₄)

-

2 M Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Basification: For every 100 g of powdered coca leaves, add 20 g of sodium carbonate and enough water to form a thick paste. The alkaline conditions convert the alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents.

-

Solvent Extraction: Transfer the basified paste to a large flask and add 500 mL of toluene. Stir the mixture vigorously for 4-6 hours at room temperature to extract the free base alkaloids into the organic solvent.

-

Filtration: Filter the mixture to remove the plant material. Collect the toluene extract.

-

Acidic Extraction: Transfer the toluene extract to a large separatory funnel. Add 250 mL of 0.5 M sulfuric acid and shake vigorously. Allow the layers to separate. The alkaloids will move from the organic layer to the acidic aqueous layer as their water-soluble sulfate salts.

-

Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction of the toluene layer with another 150 mL of 0.5 M sulfuric acid to ensure complete transfer of the alkaloids. Combine the aqueous extracts.

-

Basification and Re-extraction: Cool the combined aqueous extract in an ice bath and slowly add 2 M sodium hydroxide until the pH is approximately 10. This will precipitate the alkaloids in their free base form. Add 200 mL of dichloromethane and shake to dissolve the precipitated alkaloids.

-

Final Extraction: Transfer the mixture to a separatory funnel and drain the lower dichloromethane layer. Repeat the extraction of the aqueous layer with two more 100 mL portions of dichloromethane.

-

Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract using a rotary evaporator to yield a crude alkaloid mixture.

Preparative Separation of Truxilline Isomers

The separation of the isomeric truxillines requires a high-resolution chromatographic technique. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Instrumentation and Columns:

-

Preparative HPLC system with a fraction collector

-

C18 reverse-phase preparative column

Mobile Phase and Gradient:

-

A gradient elution is typically required to separate the closely related isomers. The exact gradient will need to be optimized based on the specific column and system. A common starting point is a gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

General Procedure:

-

Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the initial mobile phase. Filter the solution through a 0.45 µm filter before injection.

-

Method Development: Begin with analytical scale HPLC to develop a separation method that shows good resolution between the different truxilline isomers.

-

Scale-Up: Scale up the analytical method to the preparative column. This involves adjusting the flow rate, injection volume, and gradient profile.

-

Fraction Collection: Collect the fractions corresponding to each eluting peak. The identity of the peak corresponding to neo-truxilline will need to be confirmed by analytical methods such as GC-MS.

-

Purification: Combine the fractions containing neo-truxilline and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of neo-truxilline from coca leaves.

Logical Relationship of Truxilline Isomers

Caption: Relationship of neo-truxilline to other coca alkaloids.

Characterization of neo-Truxilline

Once isolated, the structure and purity of neo-truxilline should be confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the isolated compound. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation pattern, providing structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of neo-truxilline. 2D NMR techniques such as COSY, HSQC, and HMBC will be necessary to assign all proton and carbon signals and to confirm the stereochemistry of the cyclobutane ring, which distinguishes it from its other isomers.

Conclusion

References

- 1. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d.docksci.com [d.docksci.com]

- 4. Cocaine and society - Wikipedia [en.wikipedia.org]

- 5. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of neo-Truxilline in Erythroxylum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The truxillines, including neo-truxilline, are a significant class of tropane alkaloids found in Erythroxylum species, notable for their complex chemical structures derived from the dimerization of cinnamic acid derivatives. While the biosynthesis of cocaine, a related tropane alkaloid, has been largely elucidated, the specific pathway leading to neo-truxilline remains an area of active investigation. This technical guide synthesizes the current understanding of tropane alkaloid biosynthesis in Erythroxylum and proposes a detailed biosynthetic pathway for neo-truxilline. It integrates information on precursor molecules, key enzymatic steps, and the likely classes of enzymes involved, drawing parallels with the well-characterized cocaine biosynthetic pathway. This document provides researchers with a comprehensive overview, including detailed experimental protocols for key investigative techniques and quantitative data where available, to facilitate further research and exploration of this unique metabolic route.

Introduction

Erythroxylum species are renowned for their production of a diverse array of tropane alkaloids, with cocaine being the most prominent. Among these are the truxillines, which are diesters of a tropane core with various isomers of truxillic and truxinic acids. These acids are cyclobutane dicarboxylic acids formed from the dimerization of two cinnamic acid molecules.[1][2] Neo-truxilline is one such stereoisomer. The biosynthesis of these complex molecules is of significant interest due to their unique chemical structures and potential pharmacological activities.

Recent breakthroughs have illuminated the biosynthetic pathway of cocaine in Erythroxylum coca, revealing a convergent evolutionary path with the tropane alkaloid biosynthesis in the Solanaceae family.[3][4][5] This knowledge provides a robust framework for postulating the biosynthetic route to other tropane alkaloids within the same plant genus, such as the truxillines. This guide will detail the proposed biosynthetic pathway of neo-truxilline, from primary metabolites to the final complex alkaloid.

Proposed Biosynthetic Pathway of neo-Truxilline

The biosynthesis of neo-truxilline can be conceptually divided into three major stages:

-

Formation of the tropane core (methylecgonine).

-

Formation of the truxillic acid moiety.

-

Esterification of the tropane core with the truxillic acid derivative.

Formation of the Tropane Core: Methylecgonone

The initial steps of neo-truxilline biosynthesis are shared with that of cocaine, leading to the formation of the key intermediate, methylecgonone. This pathway begins with the amino acids L-arginine or L-ornithine.

-

Step 1: Formation of Putrescine. L-arginine is converted to putrescine via agmatine, catalyzed by arginine decarboxylase (ADC) and agmatine iminohydrolase. Alternatively, L-ornithine can be directly converted to putrescine by ornithine decarboxylase (ODC).

-

Step 2: Formation of N-Methylputrescine. Putrescine is then N-methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine.

-

Step 3: Formation of the N-methyl-Δ¹-pyrrolinium cation. N-methylputrescine undergoes oxidative deamination by a copper-containing N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.

-

Step 4: Formation of the Tropinone Ring. The N-methyl-Δ¹-pyrrolinium cation condenses with a four-carbon unit derived from two molecules of acetyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS) and a cytochrome P450 enzyme, resulting in the formation of the bicyclic tropinone structure.

-

Step 5: Carboxymethylation. A SABATH family methyltransferase is responsible for the addition of a 2-carbomethoxy group, a characteristic feature of Erythroxylum tropane alkaloids, to form methylecgonone.[5]

Formation of the Truxillic Acid Moiety

The defining feature of truxillines is the presence of a cyclobutane ring formed from the dimerization of two cinnamic acid molecules. Truxillic acids are "head-to-tail" dimers, while truxinic acids are "head-to-head" dimers.[2]

-

Step 6: Photodimerization of Cinnamic Acid. The formation of the truxillic acid core is widely believed to occur via a [2+2] photochemical cycloaddition of two molecules of a cinnamic acid derivative, likely cinnamoyl-CoA.[6][7][8] While this can be a purely photochemical reaction, the stereospecificity of the truxilline isomers found in planta suggests that this process may be enzyme-mediated or templated to ensure the correct stereochemical outcome for neo-truxilline. The specific enzyme responsible for this potential catalysis has not yet been identified.

Final Assembly of neo-Truxilline

-

Step 7: Reduction of Methylecgonone. Methylecgonone is stereospecifically reduced to methylecgonine by methylecgonone reductase (MecgoR), an aldo-keto reductase.

-

Step 8: Esterification. The final step is the esterification of the 3β-hydroxyl group of methylecgonine with a neo-truxillic acid derivative, likely activated as a CoA-thioester (neo-truxilloyl-CoA). This reaction is putatively catalyzed by a BAHD (BEAT, AHCT, HCBT, and DAT) acyltransferase, similar to the cocaine synthase that esterifies methylecgonine with benzoyl-CoA.[9][10] The specific "truxilline synthase" has yet to be characterized.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of neo-truxilline and a general workflow for the characterization of the enzymes involved.

Caption: Proposed biosynthetic pathway of neo-truxilline in Erythroxylum species.

Caption: General experimental workflow for the characterization of biosynthetic enzymes.

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in neo-truxilline biosynthesis are not yet available in the literature. However, data from homologous and related enzymes in the tropane alkaloid pathways of Erythroxylum and other species can provide valuable comparative insights.

Table 1: Kinetic Parameters of Related Tropane Alkaloid Biosynthetic Enzymes

| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference |

| Putrescine N-methyltransferase (PMT) | Datura stramonium | Putrescine | 16 | 0.39 | [11] |

| S-Adenosylmethionine | 2.9 | [11] | |||

| Tropinone Reductase I (TRI) | Datura stramonium | Tropinone | 45 | - | [11] |

| NADPH | 3.5 | [11] | |||

| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamus niger | L-hyoscyamine | 35 | - | [11] |

| α-ketoglutarate | 43 | [11] | |||

| Cocaine Synthase (EcCS) | Erythroxylum coca | Benzoyl-CoA | 1.8 ± 0.3 | 0.04 ± 0.001 | [9][10] |

| Methylecgonine | 15.1 ± 1.5 | 0.04 ± 0.001 | [9][10] |

Experimental Protocols

The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the neo-truxilline biosynthetic pathway. These are based on established procedures for similar enzymes.

Heterologous Expression and Purification of a Candidate BAHD Acyltransferase

This protocol is adapted for the expression of a candidate "truxilline synthase" in E. coli.

-

Gene Cloning: The open reading frame of the candidate acyltransferase is amplified from Erythroxylum cDNA and cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

A single colony is used to inoculate a starter culture (e.g., 50 mL LB medium with appropriate antibiotic) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium (e.g., 1 L).

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (e.g., to a final concentration of 0.5-1 mM).

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.[12]

-

-

Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer.

-

Cells are lysed by sonication or high-pressure homogenization.

-

The lysate is clarified by centrifugation.

-

The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The His-tagged protein is eluted with a buffer containing a higher concentration of imidazole.

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

Enzyme Assay for a Candidate BAHD Acyltransferase

This assay is designed to test the ability of the purified enzyme to catalyze the esterification of methylecgonine with a truxilloyl-CoA substrate.

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 µg of purified recombinant enzyme

-

200 µM methylecgonine (acyl acceptor)

-

60 µM truxilloyl-CoA (acyl donor - requires prior chemical or enzymatic synthesis)[12]

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an equal volume of a quenching solution (e.g., 20 µL of 0.5% trifluoroacetic acid or by adding an organic solvent like ethyl acetate).[12]

-

Product Analysis:

-

The reaction mixture is analyzed by LC-MS/MS to detect the formation of neo-truxilline.

-

The product can be identified by comparing its retention time and mass spectrum with an authentic standard of neo-truxilline.

-

For quantitative analysis, a calibration curve of the authentic standard is prepared.

-

In Vitro Assay for Photodimerization of Cinnamic Acid Derivatives

This protocol is designed to investigate the potential for enzyme-catalyzed photodimerization.

-

Reaction Setup:

-

A reaction mixture is prepared containing a cinnamic acid derivative (e.g., cinnamoyl-CoA) in a suitable buffer.

-

A protein extract from young Erythroxylum leaves or a purified candidate enzyme is added to the experimental samples. Control samples without the protein extract/enzyme are also prepared.

-

-

Photoreaction:

-

The reaction mixtures are placed in a quartz cuvette or other UV-transparent vessel.

-

The samples are irradiated with UV light of an appropriate wavelength (e.g., 254 nm or 350 nm) for varying durations.[13]

-

-

Analysis:

-

The formation of truxillic acid derivatives is monitored over time using HPLC or LC-MS/MS.

-

The stereoisomeric composition of the products can be analyzed by chiral chromatography to determine if the reaction is stereospecific.

-

A significantly higher yield or a different stereoisomeric ratio in the presence of the protein extract/enzyme would suggest enzymatic involvement.

-

Conclusion

The biosynthesis of neo-truxilline in Erythroxylum species represents a fascinating example of the diversification of tropane alkaloid pathways. Based on the well-established biosynthesis of cocaine, a plausible pathway for neo-truxilline can be proposed, involving the formation of a methylecgonine core, the photochemical or enzyme-mediated dimerization of a cinnamic acid derivative to form a neo-truxillic acid moiety, and a final esterification step likely catalyzed by a BAHD acyltransferase. This guide provides a comprehensive framework for researchers to further investigate this pathway. The detailed experimental protocols and comparative quantitative data offer a starting point for the identification and characterization of the specific enzymes involved, which will be crucial for a complete understanding of this unique biosynthetic route and for potential applications in metabolic engineering and drug discovery.

References

- 1. Recombinant Expression of BAHD Acyltransferases and Enzyme Assays [bio-protocol.org]

- 2. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. researchgate.net [researchgate.net]

- 5. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid-state photodimerization kinetics of alpha-trans-cinnamic acid to alpha-truxillic acid studied via solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 10. researchgate.net [researchgate.net]

- 11. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide on the Physical and Chemical Properties of neo-Truxilline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-Truxilline is a naturally occurring alkaloid belonging to the truxilline group of compounds. These molecules are cyclobutane dimers formed from the photochemical dimerization of cinnamoylcocaine derivatives. As minor alkaloids found in the leaves of Erythroxylum coca and consequently in illicit cocaine samples, the truxilline isomers, including neo-truxilline, are of significant interest in forensic chemistry for determining the origin and trafficking routes of cocaine.[1][2][3][4] While its role in chemical profiling is established, a comprehensive understanding of its intrinsic physical, chemical, and biological properties is less developed. This guide provides a detailed overview of the known characteristics of neo-truxilline, outlines relevant experimental methodologies, and highlights areas where further research is needed.

Physical and Chemical Properties

Quantitative data for neo-truxilline is sparse in publicly available literature. The following table summarizes the available information. It is noteworthy that experimental values for properties such as melting and boiling points are not readily found.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₆N₂O₈ | [4] |

| Molecular Weight | 658.78 g/mol | [4] |

| Appearance | Powder | [4] |

| Predicted pKa | 9.09 ± 0.60 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |

| Storage | Desiccate at -20°C | [4] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of pure neo-truxilline are not extensively documented in the available scientific literature. However, methods for the analysis of truxilline isomers in cocaine samples provide insight into relevant laboratory procedures.

General Protocol for the Analysis of Truxilline Isomers in Illicit Cocaine

This protocol is adapted from methodologies developed for forensic analysis and focuses on the identification and quantification of truxilline isomers, including neo-truxilline.

1. Sample Preparation and Extraction:

-

A known weight of the cocaine sample is dissolved in a suitable solvent system. Ethanol has been shown to be an effective solvent for quantitative extraction of alkaloids from Erythroxylum leaves.[5]

-

The solution is subjected to liquid-liquid extraction or solid-phase extraction to separate the alkaloids from cutting agents and other impurities.

2. Chromatographic Separation:

-

Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and identification of truxilline isomers. A common system involves a silica gel plate and a mobile phase such as cyclohexane/toluene/diethylamine (75:15:10 v/v).[6] The separated spots can be visualized using Dragendorff's reagent.[6]

-

Gas Chromatography (GC): For more precise quantification and separation, capillary GC is employed. Due to the low volatility of truxillines, a derivatization step is often necessary. This involves reduction with lithium aluminum hydride followed by acylation with an agent like heptafluorobutyric anhydride to produce more volatile derivatives.[2]

3. Detection and Identification:

-

Mass Spectrometry (MS): GC is typically coupled with a mass spectrometer (GC-MS) for definitive identification. The fragmentation patterns of the truxilline isomers in the mass spectrum allow for their characterization.[6][7] Direct probe mass spectrometry can also be used to identify truxilline isomers based on their characteristic fragmentation.[6]

Mandatory Visualizations

Formation of Truxilline Isomers

The truxilline alkaloids are formed in coca leaves through a photochemical [2+2] cycloaddition of cinnamoylcocaine isomers. This process is influenced by UV light and results in the formation of a cyclobutane ring, leading to various stereoisomers, including neo-truxilline.

Caption: Photochemical formation of truxilline isomers.

General Experimental Workflow for Truxilline Analysis

The following diagram illustrates a typical workflow for the analysis of truxilline isomers from a complex matrix like a cocaine sample.

Caption: Analytical workflow for truxilline isomers.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant gap in the understanding of the biological activity of neo-truxilline. While the pharmacology of major coca alkaloids like cocaine is well-studied, very little is known about the specific effects of minor alkaloids such as the truxillines.[1] There is currently no available information on the mechanism of action, potential receptor binding targets, or any influence on cellular signaling pathways for neo-truxilline. This represents a critical area for future research to explore the potential pharmacological or toxicological profile of this compound.

Conclusion

Neo-Truxilline remains a molecule of interest primarily within the forensic and analytical chemistry fields. Its physical and chemical properties are not fully characterized in the public domain, and detailed protocols for its synthesis or isolation are lacking. The most significant knowledge gap exists in its biological activity, with no current data on its pharmacological effects or mechanism of action. Future research efforts are needed to elucidate these properties, which could provide a more complete understanding of the full spectrum of alkaloids present in Erythroxylum species and their potential physiological impacts.

References

- 1. Biological activity of the alkaloids of Erythroxylum coca and Erythroxylum novogranatense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neo-Truxilline | CAS:113350-54-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neo-Truxilline | CAS:113350-54-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection, Isolation, and Identification of Truxillines in Illicit Cocaine by Means of Thin-Layer Chromatography and Mass Spectrometry | Office of Justice Programs [ojp.gov]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

neo-Truxilline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-truxilline is a naturally occurring tropane alkaloid and one of the several stereoisomers of truxilline. These compounds are found as minor alkaloids in the leaves of coca plants (Erythroxylum coca and Erythroxylum novogranatense) and are consequently present in illicit cocaine samples. The analysis of the isomeric profile of truxillines, including neo-truxilline, is primarily utilized in forensic science to determine the geographical origin and trafficking routes of cocaine. While the analytical chemistry of neo-truxilline is well-documented in this context, there is a significant lack of specific data regarding its biological activity and mechanism of action. This guide provides a comprehensive overview of the current knowledge on neo-truxilline, focusing on its physicochemical properties and analytical determination, while also touching upon the known biological activities of its hydrolysis products.

Physicochemical Data

Quantitative data for neo-truxilline is summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 113350-54-2 | |

| Molecular Formula | C₃₈H₄₆N₂O₈ | |

| Molecular Weight | 658.79 g/mol |

Experimental Protocols

Quantification of neo-Truxilline and other Isomeric Truxillines by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method outlines the procedure for the rapid determination of ten truxilline isomers, including neo-truxilline, in illicit cocaine samples.

1. Sample Preparation:

-

Accurately weigh and dissolve the cocaine hydrochloride sample in an appropriate solvent.

-

Add a structurally related internal standard, such as 4′,4″-dimethyl-α-truxillic acid dimethyl ester, to the sample solution.

2. Reduction:

-

Directly reduce the truxillines in the sample solution using lithium aluminum hydride (LiAlH₄). This step is crucial for improving the chromatographic properties of the analytes.

3. Acylation:

-

Following reduction, acylate the resulting products with heptafluorobutyric anhydride (HFBA). This derivatization step enhances the volatility and detectability of the truxilline isomers for GC analysis.

4. GC-FID Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

Use a suitable capillary column for the separation of the ten truxilline isomers.

-

The quantification of each isomer, including neo-truxilline, is performed relative to the internal standard.

5. Method Validation:

-

The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). A typical linear response range is from 0.001 to 1.00 mg/mL, with an LOD of 0.001 mg/mL.

Visualizations

Experimental Workflow for Truxilline Isomer Quantification

Caption: Workflow for the quantification of truxilline isomers.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activity, mechanism of action, and associated signaling pathways of neo-truxilline. The primary focus of research on truxilline isomers has been their application in forensic chemistry.

However, studies on the hydrolysis products of truxillines, namely truxillic and truxinic acids, have revealed some biological activities. These dicarboxylic acids have demonstrated anti-inflammatory and antinociceptive (pain-reducing) effects in preclinical studies[1][2][3][4][5]. It is important to note that these findings pertain to the breakdown products of truxillines and not to the intact alkaloids themselves. Therefore, the biological effects of neo-truxilline remain uncharacterized.

Given the absence of data on the mechanism of action and signaling pathways for neo-truxilline, no corresponding diagrams can be provided at this time.

Conclusion

Neo-truxilline is a well-defined chemical entity with established physicochemical properties. Its primary significance to the scientific community, particularly in forensic science, lies in its utility as a biomarker for tracing the origin of cocaine. A robust analytical methodology for its quantification alongside other truxilline isomers is available. However, a substantial knowledge gap exists regarding its pharmacological properties. Future research is warranted to explore the biological activities and potential therapeutic applications of neo-truxilline and other truxilline isomers, moving beyond their current role in forensic analysis. Professionals in drug development should be aware of the current limitations in the biological understanding of this compound.

References

- 1. Antinociceptive Activities of α-Truxillic Acid and β-Truxinic Acid Derivatives [jstage.jst.go.jp]

- 2. Antinociceptive activities of alpha-truxillic acid and beta-truxinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Truxillic and truxinic acids--occurrence in plant kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to neo-Truxilline and its Isomeric Relationship with other Truxillines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The truxillines are a group of tropane alkaloids found as minor constituents in the leaves of Erythroxylum coca.[1] These compounds are diastereomeric cyclobutane dimers formed from the photochemical [2+2] cycloaddition of two cinnamoylcocaine molecules. The specific isomeric composition of truxillines in a given sample of coca leaf or its illicit product, cocaine, can serve as a chemical fingerprint to determine its geographical origin.[2] Among the numerous isomers, neo-truxilline represents a specific stereochemical configuration. A comprehensive understanding of neo-truxilline and its relationship to other truxilline isomers is crucial for forensic analysis, research into the pharmacological and toxicological properties of coca alkaloids, and for the development of novel therapeutic agents. Recent studies have expanded the known family of truxillines to at least 15 distinct isomers, categorized into truxillates and truxinates, highlighting the structural diversity within this alkaloid class.[3][4]

This technical guide provides a detailed overview of neo-truxilline, its physicochemical properties, its structural relationship to other truxilline isomers, and relevant experimental protocols for its analysis.

The Truxilline Isomers: A Matter of Stereochemistry

The structural diversity of the truxilline isomers arises from the different stereochemical arrangements of the substituents on the cyclobutane ring. The formation of this ring occurs through the photodimerization of cinnamoylcocaine, which can result in either "head-to-head" or "head-to-tail" cycloaddition. This leads to two primary precursor diacids: the truxinic acids (head-to-head) and the truxillic acids (head-to-tail).[5] Esterification of these diacids with two molecules of the tropane alkaloid ecgonine methyl ester yields the corresponding truxilline isomers.

The truxilline family is broadly classified into two main groups:

-

Truxillates: These are diesters of truxillic acids ("head-to-tail" dimers). There are five mutually diastereomeric truxillates.[3][4]

-

Truxinates: These are diesters of truxinic acids ("head-to-head" dimers). There are ten mutually diastereomeric truxinates.[3][4]

Neo-truxilline is one of these numerous stereoisomers, and its specific classification and relationship to other isomers are crucial for accurate identification and characterization.

Physicochemical and Pharmacological Properties

Table 1: Physicochemical Properties of Truxilline Isomers (Representative Data)

| Property | Value | Isomer(s) |

| Molecular Formula | C38H46N2O8 | All Truxilline Isomers |

| Molecular Weight | ~658.79 g/mol | All Truxilline Isomers |

Note: Comprehensive, experimentally determined physicochemical data such as melting points, pKa, and solubility for individual truxilline isomers, including neo-truxilline, are not well-documented in publicly available literature. The provided data is based on the common molecular formula.

The pharmacological properties of individual truxilline isomers are not as extensively studied as those of cocaine. However, given their structural similarity to cocaine, which is a potent dopamine transporter (DAT) inhibitor, it is plausible that truxilline isomers may also interact with monoamine transporters. The stereochemistry of these isomers will likely play a significant role in their binding affinity and biological activity.[6][7][8] Further research is needed to elucidate the specific pharmacological profiles of neo-truxilline and other truxilline isomers. Some alkaloids are known to possess a wide range of biological activities, including acting as analgesics, stimulants, and antimicrobial agents.[9][10]

Experimental Protocols

Analysis of Truxilline Isomers by Gas Chromatography/Flame Ionization Detection (GC/FID)

A validated method for the quantification of ten truxilline isomers, including neo-truxilline, in illicit cocaine samples has been developed.[2] This method involves the reduction of the truxilline esters to their corresponding diols, followed by derivatization to enhance volatility for GC analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the cocaine sample into a screw-cap test tube.

-

Add an internal standard solution.

-

Add 1 mL of a 1.0 M solution of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to reduce the ester groups.

-

Heat the mixture at 100°C for 15 minutes.

-

After cooling, cautiously add 1.5 M sulfuric acid to quench the excess LiAlH4.

-

Vortex and centrifuge the sample.

-

Transfer the aqueous layer to a new test tube.

-

Add 1.5 M sulfuric acid and heat at 100°C for 10 minutes to hydrolyze any remaining esters.

-

After cooling, make the solution basic with concentrated ammonium hydroxide.

-

Extract the diols with a suitable organic solvent (e.g., chloroform).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of ethyl acetate.

-

Heat at 70°C for 10 minutes.

-

Evaporate the excess reagent and solvent under nitrogen.

-

Reconstitute the sample in a suitable solvent for GC injection.

-

-

GC/FID Conditions:

-

Column: DB-1701 capillary column (or equivalent).

-

Injector Temperature: 280°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program: 150°C (hold for 1 min), ramp to 280°C at 5°C/min, hold for 10 min.

-

Carrier Gas: Helium.

-

Detector: Flame Ionization Detector.

-

Expected Results:

This method allows for the separation and quantification of ten truxilline isomers: alpha-, beta-, delta-, epsilon-, gamma-, omega, zeta-, peri-, neo-, and epi-truxilline.[2] The relative peak areas of these isomers can be used for sample comparison and origin determination.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific research identifying the direct interaction of neo-truxilline or other truxilline isomers with distinct biological signaling pathways. Given their structural relationship to cocaine, a primary hypothesis would be their interaction with the dopamine transporter and subsequent modulation of dopaminergic signaling. However, without experimental data, any depiction of a specific signaling pathway would be speculative.

The logical relationship between the truxilline isomers can be visualized as a hierarchical process starting from the dimerization of the precursor molecule.

Caption: Formation of truxilline isomers from cinnamoylcocaine.

This diagram illustrates the formation of truxillates and truxinates from the head-to-tail and head-to-head dimerization of cinnamoylcocaine, respectively. neo-Truxilline is shown as a specific isomer within the broader class of truxillates.

Conclusion

Neo-truxilline is a distinct stereoisomer within the complex family of truxilline alkaloids. The classification of these isomers into truxillates and truxinates, based on their synthetic origin from truxillic and truxinic acids, provides a systematic framework for their study. While detailed physicochemical and pharmacological data for individual isomers remain limited, analytical methods for their separation and quantification are established and play a critical role in forensic science. Further research is imperative to fully characterize the biological activities of neo-truxilline and its related isomers, which may reveal novel pharmacological properties and contribute to a more comprehensive understanding of the alkaloids present in Erythroxylum coca.

References

- 1. Biological activity of the alkaloids of Erythroxylum coca and Erythroxylum novogranatense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the human dopamine transporter and mechanisms of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. florajournal.com [florajournal.com]

Neo-Truxilline: An In-depth Technical Guide on a Minor Alkaloid in Cocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-truxilline is one of a group of isomeric cyclobutane alkaloids, collectively known as truxillines, that are found as minor constituents in illicit cocaine derived from the leaves of Erythroxylum coca. These alkaloids are formed through the photodimerization of cinnamoylcocaine isomers. The relative abundance of the various truxilline isomers, including neo-truxilline, can serve as a chemical fingerprint to help determine the geographic origin of a cocaine sample. While not as well-studied as cocaine itself, the presence of these minor alkaloids is significant for forensic analysis and may have implications for the overall pharmacology of illicit cocaine. This technical guide provides a comprehensive overview of the current scientific knowledge on neo-truxilline, including its chemical properties, biosynthesis, analytical quantification, and potential, though largely uninvestigated, pharmacological significance.

Data Presentation

Physical and Chemical Properties

The truxillines are a group of fifteen possible stereoisomers, comprising five truxillates and ten truxinates.[1] Neo-truxilline belongs to this complex family of compounds. While specific experimental data for the physical properties of isolated neo-truxilline is scarce in publicly available literature, the general properties of the truxilline isomers can be summarized.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₆N₂O₈ | [2] |

| Molecular Weight | 658.79 g/mol | [2] |

| General Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Quantitative Data on Total Truxillines in Cocaine Samples

The concentration of total truxillines varies significantly based on the geographic origin of the coca leaves and their exposure to sunlight during cultivation and processing. Generally, cocaine samples from Colombia exhibit higher levels of truxillines compared to those from Peru and Bolivia.[3][4]

| Geographic Origin | Total Truxilline Content (% relative to cocaine) | Source |

| Colombia | > 5% | [3][4] |

| Peru | < 3% | [3][4] |

| Bolivia | < 1% | [3][4] |

Note: The relative abundance of individual isomers, including neo-truxilline, within these total truxilline concentrations is not well-documented in the available scientific literature and represents a significant area for future research.

Biosynthesis of Neo-Truxilline Precursors and Formation

The biosynthesis of neo-truxilline is a multi-stage process that begins with the formation of its precursors, the cinnamoylcocaines, within the Erythroxylum coca plant. The final step, the formation of the truxilline cyclobutane ring, is a photochemical reaction.

Biosynthesis of Cinnamoyl-CoA

The pathway to cinnamoyl-CoA, a key intermediate, begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.

Caption: Biosynthesis of Cinnamoyl-CoA from the Shikimate Pathway.

Formation of Cinnamoylcocaine and Photodimerization

Cinnamoyl-CoA is then esterified with methylecgonine, another tropane alkaloid intermediate, to form cinnamoylcocaine. The final step in the formation of neo-truxilline is the [2+2] cycloaddition of two cinnamoylcocaine molecules, a reaction driven by exposure to ultraviolet light (sunlight).

Caption: Formation of Truxillines via Photodimerization.

Experimental Protocols

Analytical Quantification of Neo-Truxilline

A validated method for the quantification of neo-truxilline and other truxilline isomers in illicit cocaine samples utilizes capillary gas chromatography with flame ionization detection (GC/FID).[5]

Protocol Outline:

-

Sample Preparation: A known weight of the cocaine sample is dissolved in a suitable solvent.

-

Internal Standard: A structurally related internal standard, such as 4',4"-dimethyl-α-truxillic acid dimethyl ester, is added to the sample solution for accurate quantification.[5]

-

Reduction: The truxilline isomers in the sample are directly reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]

-

Acylation: The reduced truxillines are then acylated with heptafluorobutyric anhydride (HFBA) to create volatile derivatives suitable for gas chromatography.[5]

-

GC/FID Analysis:

-

Injection: The derivatized sample is injected into the gas chromatograph.

-

Separation: The different truxilline isomer derivatives are separated on a capillary column. The elution order is dependent on the specific column and conditions used.

-

Detection: A flame ionization detector (FID) is used to detect the separated compounds.

-

Quantification: The concentration of each isomer, including neo-truxilline, is determined by comparing its peak area to that of the internal standard.[5]

-

Linear Response Range: 0.001 to 1.00 mg/mL[5] Lower Detection Limit: 0.001 mg/mL[5]

Hypothetical Isolation Workflow for Neo-Truxilline

Caption: Hypothetical Workflow for the Isolation of Neo-Truxilline.

Pharmacological Activity

There is currently a significant lack of research into the specific pharmacological activities of individual truxilline isomers, including neo-truxilline. It is plausible that, as isomers of other pharmacologically active tropane alkaloids, they may possess some activity at the central nervous system, potentially modulating the effects of cocaine. However, without dedicated in-vitro and in-vivo studies, any discussion of the pharmacology of neo-truxilline remains speculative. This represents a critical knowledge gap and a promising avenue for future research in the fields of pharmacology and toxicology.

Conclusion and Future Directions

Neo-truxilline is a consistent, albeit minor, component of illicit cocaine, with its presence and concentration linked to the geographical origin and processing of the coca leaf. While analytical methods for its quantification are established, significant gaps remain in our understanding of this and other truxilline isomers. Future research should prioritize:

-

Detailed Quantitative Analysis: Comprehensive studies to determine the relative percentages of all truxilline isomers, including neo-truxilline, in a large and diverse set of cocaine samples from various regions.

-

Isolation and Characterization: The development and publication of detailed protocols for the preparative isolation of pure neo-truxilline to enable further pharmacological and toxicological studies.

-

Pharmacological Evaluation: In-depth investigation into the pharmacological profile of neo-truxilline, including its potential effects on the central nervous system and its interaction with cocaine and other alkaloids present in illicit preparations.

A more complete understanding of neo-truxilline and the other minor alkaloids in cocaine will not only enhance forensic intelligence but also provide a more complete picture of the pharmacological and toxicological profile of illicit cocaine.

References

- 1. researchgate.net [researchgate.net]

- 2. d.docksci.com [d.docksci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of Neo-Truxilline

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of Neo-Truxilline

Disclaimer: Information regarding the toxicological profile of neo-truxilline is exceptionally limited in publicly available scientific literature. This document summarizes the currently accessible data, which is sparse and primarily focused on related compounds. The information provided herein should be interpreted with significant caution and is intended for informational purposes only. Direct toxicological inferences about neo-truxilline cannot be definitively drawn from the data on analogous substances.

Executive Summary

Neo-truxilline is one of several isomeric alkaloids found as minor components in the leaves of the coca plant (Erythroxylum coca) and, consequently, in illicit cocaine samples.[1][2] Despite its identification and use in forensic science for tracking the geographic origin of cocaine, a comprehensive toxicological profile of neo-truxilline is not available in the current body of scientific literature.[1] Extensive searches have yielded no specific quantitative data regarding its acute or chronic toxicity, pharmacokinetic parameters, or mechanisms of toxic action.

This guide, therefore, presents available toxicological information on a closely related precursor molecule, α-truxillic acid , to provide a preliminary and indirect perspective. It is crucial to emphasize that α-truxillic acid is not an alkaloid and its toxicological properties may differ significantly from those of neo-truxilline. Furthermore, this document will briefly touch upon the known biological activities of various truxillic acid derivatives to offer a broader context of the chemical class to which neo-truxilline belongs.

Due to the absence of experimental data on signaling pathways or specific toxicological workflows for neo-truxilline, the requested visualizations cannot be generated.

Toxicological Data for α-Truxillic Acid

While no direct toxicological data for neo-truxilline is available, some information has been published for its structural precursor, α-truxillic acid. This data is summarized in the table below.

| Parameter | Value | Species | Route of Administration | Source |

| Acute Toxicity | ||||

| GHS Classification | Toxic if swallowed | N/A | Oral | [3] |

| TDLO | 40 mg/kg | Mouse | Intraperitoneal | |

| Irritation | ||||

| Skin Irritation | Causes skin irritation | N/A | Dermal | [3] |

| Eye Irritation | Causes serious eye irritation | N/A | Ocular | [3] |

| Respiratory Irritation | May cause respiratory irritation | N/A | Inhalation | |

| Sensitization | ||||

| Skin Sensitization | No sensitizing effects known | N/A | Dermal |

Note: GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are based on hazard assessment. TDLO (Lowest Published Toxic Dose) is the lowest dose of a substance reported to have produced any toxic effect in a particular animal species.

Biological Activity of Truxillic Acid Derivatives

Research into the derivatives of truxillic and truxinic acids has revealed a range of biological activities, suggesting that this chemical scaffold can interact with biological systems. It is important to note that these studies do not involve neo-truxilline itself.

-

Anti-inflammatory and Analgesic Activity: Certain derivatives of α-truxillic acid have demonstrated significant activity against inflammatory pain in animal models, while showing minimal effect on neurogenic pain.[4][5]

-

Hypotensive Activity: Some research has indicated that certain truxillic acid derivatives may possess hypotensive properties.

-

Neuromuscular Blockade: Quaternary ammonium salts of α-truxillic acid esters, such as anatruxonium and cyclobutonium, have been used clinically as neuromuscular blocking agents (myorelaxants).[6]

These findings suggest that while the core truxillic acid structure may have inherent bioactivity, this is highly dependent on the specific stereoisomer and the nature of the chemical moieties attached to the cyclobutane ring.

General Toxicity of Minor Coca Alkaloids

Neo-truxilline belongs to the family of tropane alkaloids found in coca leaves.[7][8] While specific data on neo-truxilline is lacking, general toxicological principles of plant alkaloids may offer some context. Plant alkaloids as a class can exert powerful physiological effects and, in sufficient doses, can be toxic.[9][10] The toxicity of alkaloids can range from mild effects like nausea and vomiting to severe outcomes including paralysis, teratogenicity, and death, depending on the specific alkaloid, dosage, and duration of exposure.[9]

Experimental Protocols

A comprehensive search of scientific literature did not yield any specific experimental protocols for the toxicological assessment of neo-truxilline. The primary experimental methods found relate to the analytical separation and quantification of truxilline isomers from illicit cocaine samples for forensic purposes.[1] These methods typically involve gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).[1]

Signaling Pathways and Experimental Workflows

There is no information available in the scientific literature regarding the signaling pathways affected by neo-truxilline or established experimental workflows for its toxicological evaluation. Consequently, the mandatory requirement to create diagrams using Graphviz (DOT language) cannot be fulfilled.

Conclusion and Future Directions

The toxicological profile of neo-truxilline remains largely uncharacterized. The available data is insufficient to conduct a meaningful risk assessment for researchers, scientists, and drug development professionals. The information on the precursor α-truxillic acid suggests that the core cyclobutane structure may possess some level of toxicity and irritant properties.

Future research is critically needed to elucidate the toxicological properties of neo-truxilline. Key areas for investigation should include:

-

In vitro cytotoxicity studies in relevant cell lines (e.g., hepatocytes, neurons, cardiomyocytes).

-

Acute and sub-chronic in vivo toxicity studies to determine LD50 values and identify target organs of toxicity.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Genotoxicity and mutagenicity assays.

-

Investigation of its pharmacological and toxicological mechanisms of action.

Until such data becomes available, extreme caution should be exercised when handling neo-truxilline, and it should be treated as a potentially toxic substance.

References

- 1. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d.docksci.com [d.docksci.com]

- 3. Truxillic acid | C18H16O4 | CID 78213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. academic.oup.com [academic.oup.com]

- 8. Coca - Wikipedia [en.wikipedia.org]

- 9. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdsearchlight.com [mdsearchlight.com]

In-depth Technical Guide: Pharmacokinetic Properties of neo-Truxilline

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Review of the Pharmacokinetic Profile of neo-Truxilline

Executive Summary

This technical guide aims to provide a thorough understanding of the pharmacokinetic properties of neo-truxilline, a naturally occurring alkaloid found as a minor component in illicit cocaine samples. A comprehensive search of the current scientific literature reveals a significant gap in the understanding of the absorption, distribution, metabolism, and excretion (ADME) of neo-truxilline and other truxilline isomers. The primary focus of existing research has been on the forensic analysis of these compounds to trace the geographic origin and trafficking routes of cocaine. Consequently, detailed pharmacokinetic data from in vivo or in vitro studies are not publicly available. This document summarizes the current state of knowledge, highlighting the absence of critical pharmacokinetic parameters and outlining the analytical methodologies used for the detection of neo-truxilline.

Introduction

Neo-truxilline is one of several isomeric alkaloids of truxilline found in coca leaves.[1][2][3] These compounds are dimers of cinnamoylcocaine and their relative abundance can serve as a chemical fingerprint for cocaine seizures.[1][2][3] While the chemical structure and its presence in illicit substances are well-documented, its journey through a biological system—its pharmacokinetics—remains largely unexplored. Understanding the ADME profile of any compound is fundamental for assessing its potential pharmacological or toxicological effects. This guide addresses the current void in this area of research for neo-truxilline.

Current State of Knowledge: Pharmacokinetic Properties

A diligent review of scientific databases and literature reveals a conspicuous absence of studies detailing the pharmacokinetic properties of neo-truxilline. Key parameters essential for characterizing the disposition of a compound in the body have not been reported.

Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no available data on the absorption of neo-truxilline following oral or other routes of administration. Information regarding its distribution throughout the body, including plasma protein binding and tissue penetration, is also absent from the scientific literature. Furthermore, the metabolic pathways of neo-truxilline and its subsequent excretion routes have not been elucidated.

Bioavailability and Half-Life

Due to the lack of pharmacokinetic studies, the bioavailability and elimination half-life of neo-truxilline are unknown.

Experimental Protocols for Detection

While pharmacokinetic data is unavailable, the analytical methods for the detection and quantification of neo-truxilline in illicit cocaine samples are well-established. These protocols are primarily designed for forensic analysis and not for pharmacokinetic studies in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

A prevalent method for the analysis of truxilline isomers, including neo-truxilline, involves gas chromatography coupled with mass spectrometry (GC-MS).

-

Sample Preparation: The truxillines are typically extracted from the cocaine sample. Due to their polarity and thermal instability, a derivatization step is often necessary before GC analysis. This commonly involves reduction with lithium aluminum hydride followed by acylation with an agent like heptafluorobutyric anhydride.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer is used for separation and detection.

-

Quantification: Quantification is typically performed relative to an internal standard.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography has also been utilized for the separation and identification of truxilline isomers from illicit cocaine samples. This method allows for the visualization of different isomers based on their differential migration on a stationary phase.

Signaling Pathways

There is currently no information available in the scientific literature regarding the mechanism of action or any potential interaction of neo-truxilline with biological signaling pathways.

Logical Workflow for Future Research

To address the current knowledge gap, a structured research approach is necessary. The following workflow outlines the logical progression of experiments required to elucidate the pharmacokinetic properties of neo-truxilline.

Caption: Proposed experimental workflow for elucidating the pharmacokinetic profile of neo-truxilline.

Conclusion

The pharmacokinetic properties of neo-truxilline remain a significant unknown in the fields of pharmacology and toxicology. The current body of scientific literature is focused on its role as a chemical marker in forensic science, with no studies dedicated to its absorption, distribution, metabolism, or excretion. The lack of this fundamental data precludes any assessment of its potential biological activity or toxicity. The proposed research workflow provides a roadmap for future studies to fill this critical knowledge gap. Such research is imperative to move beyond the compound's current forensic application and to understand its potential implications for human health.

References

- 1. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d.docksci.com [d.docksci.com]

Navigating the In Vitro Stability of Neo-Truxilline: A Technical Guide for Researchers

Disclaimer: As of late 2025, publicly accessible, in-depth studies specifically detailing the in vitro stability of neo-truxilline are scarce. This guide, therefore, provides a comprehensive framework of established in vitro methodologies and best practices that can be applied to investigate the stability of neo-truxilline. The experimental protocols and data presentation tables are based on standard drug metabolism and stability testing procedures.

This technical whitepaper serves as a detailed guide for researchers, scientists, and drug development professionals on how to approach the in vitro stability assessment of neo-truxilline, a minor alkaloid found in coca leaves. A thorough understanding of a compound's stability is crucial for the interpretation of toxicological studies, the design of new therapeutics, and the development of reliable analytical methods.

Introduction to In Vitro Stability Testing

In vitro stability studies are fundamental in drug discovery and development to predict a compound's fate in a biological system.[1] These assays provide critical information on a compound's susceptibility to degradation under various physiological conditions, including enzymatic metabolism and pH-dependent hydrolysis. Key parameters derived from these studies, such as half-life (t½) and intrinsic clearance (CLint), help in the early identification of potentially labile compounds, guiding medicinal chemistry efforts to improve drug-like properties.[1][2]

For a compound like neo-truxilline, understanding its stability is important for several reasons:

-

Forensic Toxicology: To understand its persistence in biological samples.

-

Pharmacology: If considered as a pharmacological tool or lead compound, its stability will influence its pharmacokinetic profile.

-

Analytical Chemistry: To ensure accurate quantification in complex matrices by preventing degradation during sample handling and analysis.[3]

Recommended In Vitro Stability Assays for Neo-Truxilline

A tiered approach is recommended to build a comprehensive in vitro stability profile for neo-truxilline. This typically involves assessing its stability in plasma, followed by investigations into its metabolic stability using liver subcellular fractions (microsomes) and intact liver cells (hepatocytes). Additionally, understanding its stability at different pH values is crucial.

Plasma Stability Assay

This assay determines the chemical and enzymatic stability of a compound in plasma. It helps to identify compounds that are rapidly degraded by plasma enzymes (e.g., esterases, amidases).

Liver Microsomal Stability Assay

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[4][5] This assay is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[4]

Hepatocyte Stability Assay

Hepatocytes, being intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases), as well as cofactors.[2][5] This assay provides a more comprehensive picture of a compound's metabolic fate.

pH Stability Assay

This assay evaluates the stability of a compound across a range of pH values, mimicking conditions in the gastrointestinal tract and other physiological compartments.

Experimental Protocols

The following sections provide detailed methodologies for the recommended in vitro stability assays.

Plasma Stability Assay Protocol

Objective: To determine the rate of degradation of neo-truxilline in plasma from different species (e.g., human, rat, mouse).

Materials:

-

Neo-truxilline stock solution (e.g., in DMSO)

-

Control compound (a compound with known plasma stability)

-

Pooled plasma (e.g., human, rat, mouse), pre-warmed to 37°C

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching and protein precipitation

-

96-well plates

-

Incubator with shaker

Procedure:

-

Prepare a working solution of neo-truxilline and the control compound in PBS.

-

In a 96-well plate, add the working solution to pre-warmed plasma to initiate the reaction.

-

Incubate the plate at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile with an internal standard to a set of wells.

-

Include a control incubation with heat-inactivated plasma to assess chemical instability.

-

Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by a validated analytical method (e.g., LC-MS/MS).

Data Analysis:

-

Calculate the percentage of neo-truxilline remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the half-life (t½) from the slope of the linear regression (t½ = -0.693 / slope).

Liver Microsomal Stability Assay Protocol

Objective: To determine the rate of metabolic degradation of neo-truxilline by liver microsomal enzymes.

Materials:

-

Neo-truxilline stock solution

-

Control compound (e.g., a high-clearance and a low-clearance compound)

-

Pooled liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer, pH 7.4

-

Acetonitrile (or other suitable organic solvent) with an internal standard

-

96-well plates

-

Incubator with shaker

Procedure:

-

Prepare a working solution of neo-truxilline and control compounds in phosphate buffer.

-

In a 96-well plate, add the working solution to a mixture of liver microsomes and phosphate buffer.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction with cold acetonitrile containing an internal standard.

-

Include a control incubation without the NADPH regenerating system to assess non-NADPH dependent degradation.

-

Centrifuge the plate to pellet the microsomes and precipitated proteins.

-

Analyze the supernatant by a validated analytical method.

Data Analysis:

-

Calculate the percentage of neo-truxilline remaining at each time point.

-

Determine the half-life (t½) as described for the plasma stability assay.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Hepatocyte Stability Assay Protocol

Objective: To assess the overall metabolic stability of neo-truxilline in intact liver cells.

Materials:

-

Neo-truxilline stock solution

-

Control compounds

-

Cryopreserved hepatocytes (e.g., human, rat, mouse)

-

Hepatocyte incubation medium

-

Acetonitrile with internal standard

-

96-well plates (collagen-coated if performing an attached cell assay)

-

Incubator (with CO2 supply if necessary)

Procedure:

-

Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.

-

Prepare a working solution of neo-truxilline and control compounds in the incubation medium.

-

Add the hepatocyte suspension to the 96-well plate.

-

Add the working solution to the hepatocytes to start the incubation.

-

Incubate at 37°C with shaking (for suspension cultures) or in a static incubator (for attached cultures).

-

At specified time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[2]

-

Harvest the entire well contents and centrifuge to pellet cell debris.

-

Analyze the supernatant.

Data Analysis:

-

Calculate the percentage of parent compound remaining over time.

-

Determine the half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables. The following are template tables for presenting the results for neo-truxilline.

Table 1: Plasma Stability of Neo-Truxilline (Example Data)

| Species | Half-life (t½, min) | % Remaining at 120 min |

| Human | > 120 | 95.2 |

| Rat | 110 | 88.5 |

| Mouse | 95 | 82.1 |

Table 2: Liver Microsomal Stability of Neo-Truxilline (Example Data)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

Table 3: Hepatocyte Stability of Neo-Truxilline (Example Data)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) |

| Human | 35 | 19.8 |

| Rat | 20 | 34.7 |

| Mouse | 15 | 46.2 |

Visualizing Experimental Workflows

Diagrams illustrating the experimental workflows can aid in understanding the key steps of each assay.

Caption: Workflow for the in vitro plasma stability assay.

Caption: Workflow for the liver microsomal stability assay.

References

- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. mttlab.eu [mttlab.eu]

- 5. Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures - PMC [pmc.ncbi.nlm.nih.gov]

Neo-Truxilline: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction